molecular formula C48H78O20 B12434962 6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate

6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B12434962
M. Wt: 975.1 g/mol
InChI Key: NNWMHSNRRWMMBI-REDLXWECSA-N
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Description

The compound 6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate is a highly complex triterpenoid glycoside. Its structure features:

  • A triterpene core (tetradecahydropicene) with multiple hydroxyl and hydroxymethyl substituents, contributing to its hydrophilicity and hydrogen-bonding capacity.
  • A glycosidic linkage connecting two sugar moieties: a branched hexose (oxan-2-yl derivatives) and a trihydroxyoxane unit. These sugar residues enhance solubility and modulate biological interactions .
  • Stereochemical complexity with defined configurations (e.g., 4aS, 6aR) that influence its three-dimensional conformation and binding specificity .

Properties

Molecular Formula

C48H78O20

Molecular Weight

975.1 g/mol

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C48H78O20/c1-20-28(53)30(55)33(58)40(64-20)67-36-25(17-49)65-39(35(60)32(36)57)63-18-26-29(54)31(56)34(59)41(66-26)68-42(62)48-12-10-43(2,3)14-22(48)21-8-9-27-44(4)15-24(52)38(61)45(5,19-50)37(44)23(51)16-47(27,7)46(21,6)11-13-48/h8,20,22-41,49-61H,9-19H2,1-7H3/t20?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,44-,45+,46-,47-,48+/m1/s1

InChI Key

NNWMHSNRRWMMBI-REDLXWECSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CC(C8[C@@]7(CC(C([C@@]8(C)CO)O)O)C)O)C)C4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial steps typically involve the protection of hydroxyl groups to prevent unwanted reactions. Subsequent steps include the formation of glycosidic bonds and the introduction of the polycyclic framework through cyclization reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of automated synthesis equipment and continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The polycyclic framework can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural homology with other triterpenoid glycosides but differs in substituent patterns and stereochemistry:

Feature Target Compound Similar Compound 1 Similar Compound 2
Core Structure Tetradecahydropicene Hexadecahydropicene Tetradecahydropicene
Sugar Moieties Branched hexose + trihydroxyoxane Linear hexose + arabinose Branched hexose + glucuronic acid
Hydroxyl Groups 8,10,11-trihydroxy 9,12-dihydroxy 10,11-dihydroxy
Methyl Groups 2,2,6a,6b,9,12a-hexamethyl 2,2,6a,6b,9,12a-heptamethyl 2,2,6a,6b,9,12a-pentamethyl
Molecular Formula C58H94O28 C53H88O22 C47H76O18
Molecular Weight 1239.30 g/mol 1077.30 g/mol 929.10 g/mol

Key Structural Insights :

  • The branched sugar moiety distinguishes it from linear glycosides, likely affecting receptor-binding specificity .
Physicochemical Properties
Property Target Compound Similar Compound 1 Similar Compound 2
TPSA 453.00 Ų 354.00 Ų 295.00 Ų
XLogP -4.30 0.60 1.20
H-Bond Donors 17 18 11
H-Bond Acceptors 28 32 18
Rotatable Bonds 13 17 8

Analysis :

  • The high TPSA and low XLogP of the target compound suggest poor lipid membrane permeability but strong aqueous solubility, typical of polar glycosides .
Bioactivity and ADMET Profiles
ADMET Property Target Compound Similar Compound 1 Similar Compound 2
Hepatotoxicity 86.25% (High risk) 85.85% (High risk) 72.50% (Moderate risk)
Reproductive Toxicity 90.00% (High risk) 94.11% (High risk) 50.00% (Low risk)
Oral Bioavailability 82.86% 78.91% 89.29%
CYP3A4 Inhibition 79.45% 83.08% 62.32%

Biological Activity

The compound 6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with potential biological activities. This article reviews its biological activity based on existing research and studies.

Chemical Structure and Properties

The compound has a molecular formula of C30H46O20S2C_{30}H_{46}O_{20}S^2 and a molecular weight of approximately 790.8 g/mol. The intricate structure includes multiple hydroxyl groups and sugar moieties that are characteristic of flavonoids and other polyphenolic compounds. Such structures are often associated with various biological activities due to their ability to interact with biological systems.

Structural Characteristics

FeatureDescription
Molecular FormulaC30H46O20S2C_{30}H_{46}O_{20}S^2
Molecular Weight790.8 g/mol
Functional GroupsHydroxyl groups, sugar moieties
Structural ComplexityHigh (multiple rings and chiral centers)

Antioxidant Properties

Research indicates that compounds similar to this one exhibit significant antioxidant activity . The presence of multiple hydroxyl groups enhances their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.

Neuroprotective Effects

Studies have demonstrated that flavonoids can enhance neuroplasticity by promoting synaptogenesis and neurogenesis. The compound's structure suggests it may activate pathways such as MAPK/ERK that are involved in neuronal survival and differentiation. For instance:

  • Neuroprotective Mechanisms : The compound may inhibit oxidative stress and inflammation in neuronal cells.
  • Case Study : In vitro studies show that similar flavonoids lead to increased phosphorylation of CREB (cAMP response element-binding protein), which is vital for neuronal health and function .

Anti-inflammatory Activity

The compound could exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. Flavonoids have been shown to downregulate inflammatory pathways in various models:

  • Mechanism : Inhibition of NF-kB signaling pathway.
  • Research Findings : Flavonoids demonstrate reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.

Potential Anticancer Effects

Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells:

  • Mechanism : Activation of caspase pathways leading to programmed cell death.
  • Case Studies : Research on flavonoids indicates they can inhibit tumor growth in animal models by modulating cell cycle progression .

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